Methyl 4-[7-methyl-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a benzoate ester group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-c]pyrrole core through cyclization reactions. Subsequent steps involve the introduction of the oxolan-2-ylmethyl group and the benzoate ester group under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biological studies to investigate cellular processes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
- Methyl 4-{7-methyl-3,9-dioxo-2-(1,3-oxazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate
Uniqueness
Methyl 4-{7-methyl-3,9-dioxo-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
Molecular Formula |
C25H23NO6 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[7-methyl-3,9-dioxo-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H23NO6/c1-14-5-10-19-18(12-14)22(27)20-21(15-6-8-16(9-7-15)25(29)30-2)26(24(28)23(20)32-19)13-17-4-3-11-31-17/h5-10,12,17,21H,3-4,11,13H2,1-2H3 |
InChI Key |
HMZLCJODXXJYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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